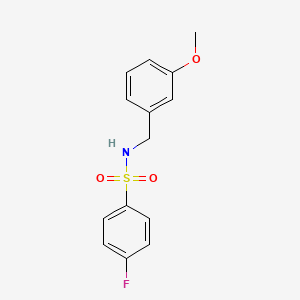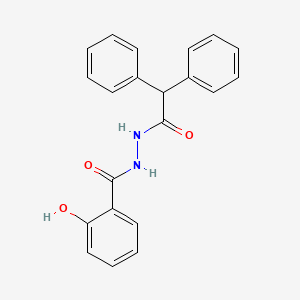![molecular formula C12H17BrN4O B5812535 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine, also known as BPPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPPM is a heterocyclic compound that contains a morpholine ring, a pyrrolidine ring, and a pyrimidine ring.
Mécanisme D'action
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is an enzyme that regulates various cellular processes such as cell growth, proliferation, and survival. This compound binds to the ATP-binding site of CK2, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of CK2, this compound has been shown to regulate the expression of various genes involved in cell growth, proliferation, and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine in lab experiments is its specificity for CK2. This compound has been shown to inhibit the activity of CK2 without affecting the activity of other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound as a tool for studying the role of CK2 in various cellular processes. This compound can be used to selectively inhibit the activity of CK2 and study its downstream effects.
Méthodes De Synthèse
The synthesis of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves the reaction of 5-bromo-2-(1-pyrrolidinyl)pyrimidine with morpholine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 198-200°C.
Applications De Recherche Scientifique
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Propriétés
IUPAC Name |
4-(5-bromo-2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c13-10-9-14-12(17-3-1-2-4-17)15-11(10)16-5-7-18-8-6-16/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVERUOPYQDWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)